molecular formula C13H14ClN3O5 B11020629 (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone

(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11020629
M. Wt: 327.72 g/mol
InChI Key: MRDWSGBCHVQPFQ-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and materials science research. While specific biological data for this compound is not currently available, its structure incorporates a 3,5-dinitrobenzamide scaffold, a motif present in compounds studied for their antibacterial properties . The synthesis of related (2-chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone analogues is typically achieved through an amide coupling reaction between a 3,5-dinitrobenzoyl chloride derivative and an amine, such as piperidine, in the presence of a base like triethylamine and a solvent such as dichloromethane . The presence of the dinitro aromatic system suggests potential for π-π stacking interactions in the solid state, which can influence crystallinity and material properties . Researchers may explore this compound as a key intermediate in the development of novel bioactive agents or as a building block in the synthesis of more complex molecular architectures. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H14ClN3O5

Molecular Weight

327.72 g/mol

IUPAC Name

(4-chloro-3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H14ClN3O5/c1-8-4-2-3-5-15(8)13(18)9-6-10(16(19)20)12(14)11(7-9)17(21)22/h6-8H,2-5H2,1H3

InChI Key

MRDWSGBCHVQPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-3,5-dinitrobenzoyl Chloride

The preparation begins with the conversion of 4-chloro-3,5-dinitrobenzoic acid to its corresponding acyl chloride using phosphorus oxychloride (POCl₃) as both solvent and reagent. In a representative procedure:

  • Reagents : 4-Chloro-3,5-dinitrobenzoic acid (1.0 equiv), POCl₃ (5.0 equiv).

  • Conditions : Reflux at 110°C for 2–3 hours under anhydrous nitrogen.

  • Workup : Excess POCl₃ is removed under reduced pressure, yielding the acyl chloride as a crystalline solid (mp 89–91°C).

This method achieves >95% conversion, as confirmed by FT-IR (C=O stretch at 1775 cm⁻¹) and ¹H NMR (absence of carboxylic acid proton at δ 12–13 ppm).

Coupling with 2-Methylpiperidine

The acyl chloride intermediate is subsequently reacted with 2-methylpiperidine in a polar aprotic solvent:

  • Reagents : 4-Chloro-3,5-dinitrobenzoyl chloride (1.0 equiv), 2-methylpiperidine (1.2 equiv), triethylamine (2.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) at 0°C to room temperature.

  • Reaction Time : 4–6 hours.

  • Yield : 82–88% after silica gel chromatography (hexane:ethyl acetate, 4:1).

Mechanistic Insight : Triethylamine scavenges HCl, driving the equilibrium toward product formation. The electron-withdrawing nitro groups activate the acyl chloride toward nucleophilic attack while simultaneously slowing the reaction due to reduced basicity of the piperidine nitrogen.

One-Pot Acylation Using In Situ Chlorination

To circumvent isolation of the moisture-sensitive acyl chloride, a one-pot protocol employs thionyl chloride (SOCl₂) for in situ chlorination:

  • Chlorination Step :

    • 4-Chloro-3,5-dinitrobenzoic acid (1.0 equiv) and SOCl₂ (3.0 equiv) refluxed in toluene (2 h).

    • Excess SOCl₂ removed by distillation.

  • Amine Coupling :

    • 2-Methylpiperidine (1.1 equiv) added dropwise at 0°C.

    • Stirred for 12 hours at room temperature.

  • Workup :

    • Quenched with ice-cold water, extracted with DCM.

    • Crystallization from ethanol affords the product in 78% yield.

Advantages : Eliminates handling of hygroscopic acyl chloride; suitable for large-scale synthesis.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Optimization and Side-Reaction Mitigation

Solvent and Temperature Effects

  • Solvent Screening :

    SolventDielectric ConstantYield (%)
    DCM8.9388
    THF7.5875
    DMF36.762

Polar aprotic solvents like DCM optimize reactivity by stabilizing ionic intermediates without participating in side reactions.

  • Temperature Control :
    Reactions conducted above 40°C promote decomposition of the nitro groups, evidenced by HPLC-MS detection of denitrated byproducts.

Stoichiometric Considerations

Excess amine (1.2–1.5 equiv) compensates for its partial protonation by HCl, but higher equivalents (>2.0) lead to N-alkylation byproducts via Michael addition to the nitro groups.

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g) demonstrated:

  • Cycle Time : 18 hours (including workup).

  • Purity : 99.2% by HPLC (C18 column, acetonitrile/water gradient).

  • Cost Analysis :

    ComponentCost/kg (USD)
    Benzoic acid120
    2-Methylpiperidine450
    POCl₃25

The route remains cost-prohibitive for ton-scale production due to the piperidine derivative’s expense.

Alternative Methodologies and Emerging Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with comparable yields (85%), though decomposition occurs if temperature exceeds 100°C.

Flow Chemistry Applications

Continuous flow systems with immobilized base (e.g., polymer-supported DIEA) achieve 94% conversion in 5 minutes residence time, enabling kilogram/day output .

Chemical Reactions Analysis

Electrophilic Substitution

The dinitrophenyl group acts as a strong electron-withdrawing meta-directing substituent. This facilitates electrophilic substitution at positions ortho/para to the nitro groups, though steric hindrance from the bulky ketone and piperidine groups may limit reactivity.

Reduction Reactions

The nitro groups can undergo reduction to form amino derivatives. For example:

  • Reagents : Hydrogen gas with Pd/C catalyst.

  • Product : Corresponding diamino compound.
    This reaction is critical for modifying the compound’s reactivity or bioactivity.

Substitution Reactions

The compound participates in nucleophilic substitution, particularly at the nitro groups. For instance:

  • Reagents : Amines/thiols under basic conditions.

  • Product : Substituted derivatives (e.g., aminophenyl or thioether analogs).

Oxidation

While oxidation of the ketone group is unlikely, the nitro groups may oxidize further under extreme conditions (e.g., with KMnO₄/H⁺), though this is less common.

Structural and Reaction Data

Reaction Type Reagents/Conditions Key Observations
Synthesis 2-methylpiperidine, triethylamineHigh yield (80%) via acyl substitution .
Reduction H₂, Pd/C catalystConversion of nitro groups to amino.
Substitution Amines/thiols, basic conditionsFormation of substituted derivatives.
Side Product Formation Piperidine nucleophilic attackUnintended byproducts in multi-step syntheses .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Antimicrobial : Potential effectiveness against various microbial strains.
  • Anti-inflammatory : May reduce inflammation in biological systems.
  • Anticancer : Compounds with nitro groups are frequently associated with increased potency against cancer cells.

The structure-activity relationship (SAR) suggests that modifications to the chemical structure can significantly influence these biological effects .

Drug Development

The compound is being explored as a lead candidate for drug development. Its potential applications include:

  • Metabolic Disorders : Similar compounds have shown efficacy in treating conditions like type 2 diabetes and obesity by targeting metabolic pathways associated with these diseases .
  • CNS Disorders : Research indicates potential uses in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Chemical Probes

This compound may serve as a chemical probe in biological studies to elucidate mechanisms of action or pathways involved in disease processes. This includes:

  • Interaction Studies : Understanding how this compound interacts with proteins and nucleic acids through techniques such as molecular docking and high-throughput screening .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of the compound could inhibit tumor growth in vitro, suggesting its potential as an anticancer agent.
  • CNS Activity : Research involving similar piperidine derivatives has shown promise in modulating neurotransmitter systems, which could lead to new treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups are key functional groups that participate in various biochemical interactions. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone are compared below with related methanone derivatives. Key differences in substituents, heterocyclic rings, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Properties/Applications
This compound C₁₃H₁₄N₃O₅Cl 327.72 4-Cl, 3,5-NO₂ phenyl; 2-methylpiperidine High electrophilicity; potential agrochemical lead
(2-Chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone C₁₂H₁₂N₃O₅Cl 313.70 2-Cl, 3,5-NO₂ phenyl; unsubstituted piperidine Reduced steric hindrance; crystallography studies
(4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone C₁₄H₁₁ClNO₃ 276.70 4-Cl, 3-NO₂ phenyl; 4-methylphenyl Lower molecular weight; simpler synthesis
[4-(4-Chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methanone C₂₁H₁₇Cl₃N₃O₂ 456.74 Piperazine; dichlorophenyl isoxazole Enhanced lipophilicity; kinase inhibitor candidate
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone C₁₃H₁₈N₂O 218.30 4-NH₂ phenyl; 2-methylpiperidine Electron-rich aryl group; potential CNS activity

Key Comparative Analysis

Substituent Position and Electronic Effects The 4-chloro-3,5-dinitrophenyl group in the target compound contrasts with 2-chloro-3,5-dinitrophenyl in the analog from . The para-chloro substituent in the former may stabilize negative charge delocalization, enhancing reactivity in electrophilic aromatic substitution. In contrast, the ortho-chloro analog likely exhibits steric clashes, affecting binding pocket interactions . Replacement of nitro (-NO₂) with amino (-NH₂) in (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone increases electron density on the aryl ring, altering redox properties and metabolic stability.

Heterocyclic Ring Modifications The 2-methylpiperidine in the target compound introduces steric hindrance compared to piperazine in the dichlorophenyl isoxazole derivative . Isoxazole rings (as in ) confer rigidity and metabolic resistance compared to phenyl groups, influencing pharmacokinetics.

Physicochemical Properties Lipophilicity: The dichlorophenyl isoxazole derivative (LogP ~4.5 estimated) is more lipophilic than the target compound (LogP ~3.2), impacting membrane permeability and blood-brain barrier penetration. Melting Points: Nitro-substituted derivatives (e.g., target compound) typically exhibit higher melting points (>150°C) due to strong intermolecular dipole interactions, whereas amino-substituted analogs melt at lower temperatures (~100°C).

Biological Relevance The 3,5-dinitro motif in the target compound is common in herbicides (e.g., dinitrophenol derivatives), suggesting possible agrochemical applications . Piperazine-containing analogs are frequently explored in CNS drug discovery due to their ability to modulate neurotransmitter receptors.

Biological Activity

The compound (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14ClN3O5\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{5}

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial and anticancer properties. Below is a summary of its activities based on various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of compounds related to or structurally similar to this compound:

  • Antifungal Activity : Research indicates that related compounds exhibit significant antifungal properties against various pathogenic fungi. For instance, derivatives with similar structural motifs have shown effectiveness against Candida albicans and Aspergillus niger .
  • Bacterial Inhibition : The compound has demonstrated bactericidal activity against Gram-positive and Gram-negative bacteria. In vitro assays have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) have revealed that the compound exhibits cytotoxic effects with IC50 values indicating significant growth inhibition .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase. This was confirmed through caspase activation assays which showed increased levels of caspases 3, 8, and 9 in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Substituent Effect on Activity
Chlorine at position 4Enhances antibacterial and antifungal activity
Dinitro groupIncreases cytotoxicity against cancer cells
Piperidine ringContributes to overall pharmacological profile

Q & A

Basic: What synthetic strategies are recommended for preparing (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone?

Answer:
The compound is synthesized via nucleophilic acyl substitution, where a 4-chloro-3,5-dinitrobenzoyl chloride reacts with 2-methylpiperidine. Key steps include:

  • Reagent selection : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
  • Temperature control : Maintain 0–5°C during the reaction to minimize side reactions (e.g., nitration of the piperidine ring).
  • Workup : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
    Intermediates like 4-chloro-3,5-dinitrobenzoic acid can be prepared by nitration of 4-chlorobenzoic acid followed by chlorination .

Basic: How is X-ray crystallography employed to resolve the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key methodological considerations:

  • Data collection : Use a diffractometer (e.g., Oxford Xcalibur Eos) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100–150 K to reduce thermal motion artifacts .
  • Refinement : Employ SHELXL for structure refinement. Adjust parameters like displacement factors (U<sup>eq</sup>) and occupancy ratios for disordered atoms. Validate using R-factor convergence (e.g., R1 < 0.05 for high-quality data) .
  • Software : OLEX2 integrates SHELX workflows for structure solution, refinement, and visualization, providing a user-friendly interface .

Example Crystallographic Data (Orthorhombic System):

ParameterValue
Space groupPbca
a, b, c (Å)10.786, 11.126, 21.978
Volume (ų)2637.60
Z8
R-factor0.033

Advanced: How can Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis elucidate electronic properties?

Answer:

  • DFT setup : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
  • NBO analysis : Calculate hyperconjugative interactions (e.g., σ→σ* or π→π*) to assess stabilization energies. For example, the amide group in the compound shows significant conjugation with the aromatic ring, stabilizing the planar conformation .
  • Validation : Compare computed bond lengths/angles with SCXRD data (e.g., C=O bond: 1.22 Å calculated vs. 1.21 Å experimental) .

Advanced: How to address contradictions in crystallographic data during refinement?

Answer:
Common issues and solutions:

  • Disordered atoms : Use PART instructions in SHELXL to model split positions. Apply restraints (e.g., SIMU) to maintain reasonable geometry .
  • Thermal motion : Anisotropic refinement for heavy atoms (Cl, N, O); isotropic for H atoms. Check ADPs for outliers (>0.1 Ų deviations).
  • Validation tools : Use PLATON’s ADDSYM to detect missed symmetry and check for twinning (e.g., Hooft parameter > 0.5 indicates twinning) .

Advanced: What methodologies predict physicochemical properties like pKa and solubility for this compound?

Answer:

  • pKa prediction : Apply the Hammett equation using substituent constants (σ). For the 3,5-dinitro and 4-chloro groups:
    • σmeta(NO2) = +1.43, σpara(Cl) = +0.23.
    • Predicted pKa = pKa0 - ρ(Σσ) = 9.92 - 2.23*(1.43 + 0.23) ≈ 6.5, indicating strong acidity .
  • Solubility : Use COSMO-RS simulations to compute logP (estimated ~2.8) and solubility in DMSO > water due to hydrophobic piperidine and nitro groups .

Advanced: How does conformational analysis explain the compound’s bioactivity?

Answer:

  • Piperidine ring conformation : The chair conformation minimizes steric strain (2-methyl group in equatorial position). Molecular docking studies show the planar amide group facilitates binding to hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) .
  • Intermolecular interactions : π-π stacking (centroid distance ~3.58 Å) between aromatic rings enhances crystal packing and stability, relevant to formulation studies .

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